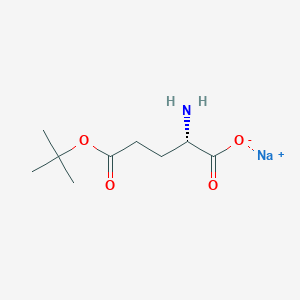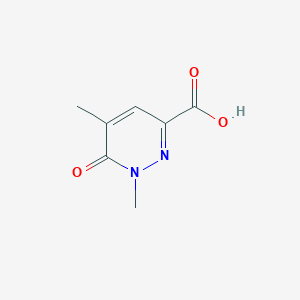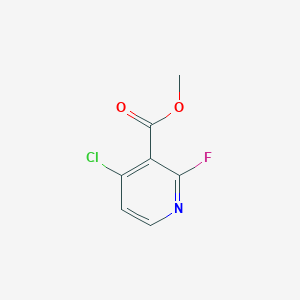
4-Chloro-3-ethynylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-ethynylbenzonitrile: is an organic compound with the molecular formula C9H4ClN It belongs to the class of benzonitrile derivatives and is characterized by the presence of a chloro group at the fourth position and an ethynyl group at the third position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-ethynylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with acetylene in the presence of a suitable catalyst. The reaction typically occurs under high temperature and pressure conditions to facilitate the formation of the ethynyl group.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic systems to optimize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-3-ethynylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used under controlled conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted benzonitriles.
Addition Reactions: Products include addition compounds with the ethynyl group.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-ethynylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-ethynylbenzonitrile involves its interaction with various molecular targets. The chloro and ethynyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact pathways and targets depend on the context of its application and the specific reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-4-ethynylbenzonitrile
- 4-Ethynylbenzonitrile
- 4-Chlorobenzonitrile
Comparison: 4-Chloro-3-ethynylbenzonitrile is unique due to the specific positioning of the chloro and ethynyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For example, the presence of the ethynyl group at the third position can influence the compound’s ability to participate in addition reactions, while the chloro group at the fourth position affects its substitution reactions.
Eigenschaften
CAS-Nummer |
914106-00-6 |
|---|---|
Molekularformel |
C9H4ClN |
Molekulargewicht |
161.59 g/mol |
IUPAC-Name |
4-chloro-3-ethynylbenzonitrile |
InChI |
InChI=1S/C9H4ClN/c1-2-8-5-7(6-11)3-4-9(8)10/h1,3-5H |
InChI-Schlüssel |
VDRDKNSMIZIIQP-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C=CC(=C1)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4aS,5R,11bR)-7-Methoxy-1,4,4a,6-tetrahydro-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridin-1-ol](/img/structure/B12952993.png)



![6-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12953009.png)
![3-(tert-Butyl)-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B12953021.png)

![2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12953031.png)





![(5-Methoxybenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12953068.png)
